1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole
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Overview
Description
1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole is an organic compound that features a unique combination of a boron-containing dioxaborinane ring, a fluorophenyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole typically involves the following steps:
Formation of the dioxaborinane ring: This can be achieved by reacting phenylboronic acid with neopentyl glycol under acidic conditions to form the dioxaborinane ring.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where the dioxaborinane derivative is coupled with a fluorophenyl halide in the presence of a palladium catalyst.
Formation of the imidazole ring: The final step involves the cyclization of the intermediate product with an appropriate imidazole precursor under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to modify the imidazole ring or the fluorophenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole involves its interaction with specific molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a potential inhibitor of enzymes that contain these functional groups . The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions with the target molecules .
Comparison with Similar Compounds
1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole can be compared with other boron-containing compounds, such as:
5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane:
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole: This compound contains a pyrazole ring instead of an imidazole ring, which may affect its binding properties and reactivity.
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: This compound features an ester group and a benzoate moiety, which can influence its solubility and reactivity compared to the imidazole derivative.
The uniqueness of this compound lies in its combination of a boron-containing ring, a fluorophenyl group, and an imidazole ring, which together confer distinct chemical and biological properties.
Properties
CAS No. |
425379-85-7 |
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Molecular Formula |
C14H16BFN2O2 |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-[5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenyl]imidazole |
InChI |
InChI=1S/C14H16BFN2O2/c1-14(2)8-19-15(20-9-14)11-3-4-12(16)13(7-11)18-6-5-17-10-18/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
FVAPDXJYJZZGAD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)N3C=CN=C3 |
Origin of Product |
United States |
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